molecular formula C16H22N2O5 B086071 Benzyloxycarbonylalanylvaline CAS No. 14550-79-9

Benzyloxycarbonylalanylvaline

Cat. No. B086071
CAS RN: 14550-79-9
M. Wt: 322.36 g/mol
InChI Key: MSDUZLXFEMEMNF-AAEUAGOBSA-N
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Description

Synthesis Analysis

The synthesis of benzyloxycarbonylalanylvaline involves protection reactions, bromination reactions, and nucleophilic reactions starting from 3-aminobenzyl alcohol. The synthesized compound's structure is typically confirmed through techniques like NMR and HRMS. This process is critical in creating intermediates that allow for further chemical transformations in organic synthesis, particularly in the development of pharmaceuticals and pesticides (H. We, 2015).

Molecular Structure Analysis

Although specific data on Benzyloxycarbonylalanylvaline's molecular structure analysis from the papers is limited, generally, the structure determination of similar organic compounds involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). These techniques provide insights into the molecular framework and the spatial arrangement of atoms within the compound.

Chemical Reactions and Properties

Benzyloxycarbonylalanylvaline, like similar compounds, participates in various chemical reactions, including palladium-catalyzed cross-couplings and electrophilic amination. These reactions are foundational in organic chemistry, enabling the formation of complex molecular architectures. Such chemical properties are essential for the compound's role in synthesizing more complex molecules, especially in medicinal chemistry (Q. Zhou et al., 2013).

Scientific Research Applications

  • Biochemistry and Molecular Biology

    • Peptides are used in protein structure-function studies. They can be synthesized to represent certain parts of a protein, allowing researchers to investigate the protein’s function in a controlled manner .
    • They are also used in the study of protein folding, which is crucial for understanding diseases like Alzheimer’s and Parkinson’s that are caused by misfolded proteins .
  • Pharmacology

    • Peptides can be used in the development of new therapeutic agents. Because they can be designed to interact with specific biological targets, they have potential in the treatment of a variety of diseases .
    • Some peptides are used as hormones in the body, and can be used in treatments to replace or supplement these natural hormones .
  • Immunology

    • Peptides are used in the study of immune responses. They can be used to stimulate an immune response in a controlled way, allowing researchers to study how the immune system reacts to certain threats .
    • They can also be used in the development of vaccines. By using peptides that represent a part of a pathogen, a vaccine can be created that prepares the immune system to fight off the actual pathogen .
  • Cosmetics

    • Peptides are used as a moisturising component in skin care cosmetics .
  • Chemical Synthesis

    • Peptides like L-valine can be used as a chemical synthon for the synthesis of antibiotics, herbicides, and anti-viral drugs .
  • Nutrition

    • Peptides are used in dietary supplements and animal nutrition .
  • Metabolic Engineering

    • L-valine is used in metabolic engineering for the biotechnological production of various substances . Microbial production bacteria, such as Escherichia coli and Corynebacterium glutamicum strains, have been metabolically engineered for efficient L-valine production .
  • Pharmaceuticals

    • L-valine is used in pharmaceuticals . It can be used as a synthon for the chemical synthesis of antibiotics and anti-viral drugs .
  • Herbicides

    • L-valine can be used as a synthon for the synthesis of herbicides .

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDUZLXFEMEMNF-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonylalanylvaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
竹内義雄, 山田俊一 - Chemical and Pharmaceutical Bulletin, 1974 - jlc.jst.go.jp
Some di and tripeptide derivatives containing various kinds of α-amino acids were synthesized with our new method using the adducts of phosphorus compounds and …
Number of citations: 2 jlc.jst.go.jp
Y TAKEUCHI, S YAMADA - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
Some di and tripeptide derivatives containing various kinds of α-amino acids were synthesized with our new method using the adducts of phosphorus compounds and …
Number of citations: 11 www.jstage.jst.go.jp

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